molecular formula C14H16N4O B2379892 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(phenyl)methanone CAS No. 1788558-10-0

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B2379892
CAS No.: 1788558-10-0
M. Wt: 256.309
InChI Key: CVFFJBQIPQJNDH-UHFFFAOYSA-N
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Description

(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)(phenyl)methanone is a synthetic organic compound featuring a piperidine core substituted with both a phenyl methanone and a 1,2,3-triazole ring. This specific architecture, incorporating multiple nitrogen-containing heterocycles, makes it a valuable intermediate or scaffold in medicinal chemistry and drug discovery research. The triazole ring, in particular, is a privileged structure known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets. The structural motifs present in this compound are associated with a range of pharmacological activities in scientific literature. Compounds containing the 1,2,3-triazole moiety are being actively investigated as potential Akt inhibitors with promising anticancer activity in models such as pancreatic cancer . Furthermore, research into similar triazole-containing molecular frameworks has demonstrated significant anticonvulsant activity in preclinical models, with mechanistic studies suggesting interaction with GABA A receptors in the central nervous system . The piperidine ring is a common feature in many bioactive molecules and pharmaceuticals. This compound is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to utilize this chemical as a building block for the synthesis of novel derivatives or as a pharmacological probe to investigate relevant biological pathways.

Properties

IUPAC Name

phenyl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14(12-4-2-1-3-5-12)17-9-6-13(7-10-17)18-11-8-15-16-18/h1-5,8,11,13H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFFJBQIPQJNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(phenyl)methanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Methanone Linkage: This step involves the formation of a carbonyl group, typically through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.

    Substitution: The phenyl group can be substituted with various functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The triazole ring is known for its antimicrobial properties, and the piperidine ring is a common feature in many pharmacologically active compounds.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Triazole Methanones

a. Benzoylpiperidine Derivatives ()

Compounds such as (4-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenyl)(piperidin-4-yl)methanone (81) and (4-(1-(3-Phenylpropyl)-1H-1,2,3-triazol-4-yl)phenyl)(piperidin-4-yl)methanone (82) share the piperidine-triazole core but differ in substituents on the triazole and phenyl groups. Key comparisons:

  • Synthesis Yields : Derivatives with benzyl or phenylpropyl substituents exhibit high yields (69–88%), suggesting robust synthetic protocols .
b. (5-Chloro-2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)phenyl)(phenyl)methanone (22c)
  • Structural Differences : A chloro substituent and trimethylsilyl group on the triazole alter electronic properties.
  • Synthesis : Prepared via Bu₂Mg-mediated magnesiation and benzoylation (58% yield) . The trimethylsilyl group may enhance lipophilicity compared to the target compound.

Triazole Isomers and Stability

  • Isomeric Pairs: reports (4-(tert-butyl)phenyl)(1H-1,2,3-triazol-2-yl)methanone (7b′) and (4-(tert-butyl)phenyl)(2H-1,2,3-triazol-1-yl)methanone (7b″). The 1H-triazole isomer (analogous to the target compound) is more thermodynamically stable than the 2H-triazole counterpart, as inferred from HRMS and IR data .
  • Degradation in Simulated Gastric Fluid: Related triazole-oxazolidinone hybrids (e.g., 1a and 1b in ) undergo degradation under acidic conditions, highlighting the sensitivity of triazole-containing compounds to environmental pH .

Morpholine and Piperazine Analogues

  • Morpholino-Triazole Methanones: Compounds like (R)-(3-benzylmorpholino)(4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazol-1-yl)methanone () replace piperidine with morpholine.
  • Piperazine Derivatives: In , (4-methylpiperazin-1-yl)methanone hybrids demonstrate enhanced binding to kinase targets, suggesting that nitrogen-rich cores improve pharmacodynamic profiles .

Data Tables

Table 2: Stability and Functional Insights

Compound Class Stability Notes Biological Relevance Reference
Triazole-oxazolidinone hybrids Degrades in simulated gastric fluid (pH 1.2) Limited oral bioavailability
1H- vs. 2H-triazole isomers 1H-triazole more stable than 2H isomer Thermodynamic stability
Morpholino-triazole methanones Enhanced solubility vs. piperidine analogues Enzyme inhibition (e.g., DDHD2)

Biological Activity

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(phenyl)methanone, often referred to as a triazole derivative, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in various therapeutic areas.

Structural Overview

The compound features a triazole ring, a piperidine moiety, and a phenyl group. This unique structure is responsible for its biological activity and interaction with various biological targets.

ComponentDescription
Triazole RingKnown for antifungal and antibacterial properties
PiperidineContributes to the compound's ability to interact with neurotransmitter receptors
Phenyl GroupEnhances lipophilicity, aiding in membrane permeability

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.046 µM against certain strains .

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties. A study on related triazole compounds revealed IC50 values ranging from 1.61 µg/mL to 2.98 µg/mL against different cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer) . The presence of the phenyl group is believed to enhance cytotoxicity through improved interaction with cancer cell membranes.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be influenced by substituents on the triazole and phenyl rings. For instance, electron-donating groups on the phenyl ring have been shown to enhance activity against cancer cells . The SAR studies emphasize the importance of optimizing these substituents to improve efficacy.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Utilizing the Huisgen cycloaddition reaction between azides and alkynes in the presence of a copper(I) catalyst.
  • Piperidine Derivative Formation : Reacting piperidine with appropriate reagents to introduce necessary substituents.
  • Coupling Reaction : Final coupling of the triazole ring with the piperidine derivative and phenyl group.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several triazole derivatives, including the target compound. The results demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against resistant strains.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of this compound in vitro. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(phenyl)methanone, and how are intermediates characterized?

  • Methodology : Synthesis typically involves coupling reactions between piperidine derivatives and triazole-containing precursors. For example, intermediates like (4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)(piperidin-4-yl)methanone are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Key steps include:

  • Monitoring reaction progress with thin-layer chromatography (TLC).
  • Purification via column chromatography using gradients of ethyl acetate/hexane.
  • Characterization by 1H^1H-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HPLC (purity ≥97% at 254 nm) .

Q. How are structural and purity validations performed for this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the triazole ring and piperidine substitution patterns (e.g., piperidine-CH2_2 peaks at δ 2.5–3.5 ppm) .
  • HPLC : Retention times (e.g., 11.351–11.959 min) and peak areas (97–99%) assess purity .
  • Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., C: 72.04% observed vs. 72.09% calculated) .

Advanced Research Questions

Q. How can reaction yields for triazole-piperidine hybrids be optimized, given the variability in reported syntheses (e.g., 8% vs. 78%)?

  • Methodology :

  • Catalyst Optimization : Use Cu(I) or Ru-based catalysts to enhance regioselectivity in triazole formation, reducing byproducts .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in high-yield (78%) syntheses .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation steps .

Q. What strategies resolve discrepancies in crystallographic data for piperidine-triazole derivatives?

  • Methodology :

  • SHELX Refinement : Use SHELXL for high-resolution X-ray data to refine bond lengths (e.g., C-N: ~1.34 Å) and angles, addressing disorder in triazole rings .
  • DFT Calculations : Compare experimental X-ray data with computational models to validate torsional angles (e.g., dihedral angle between piperidine and phenyl groups) .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., replacing phenyl with 4-fluorophenyl) and assay against targets (e.g., kinases) .
  • Binding Assays : Measure IC50_{50} values via fluorescence polarization or SPR to quantify affinity shifts (e.g., fluorophenyl increases hydrophobic interactions) .

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